[^1]: VEGF - VEGFR Inhibitors—Advances in Research and Application: 2012 Edition quinones—advances in research and application 2012 edition:
Telatinib, also known by its alternative names such as BAY-57-9352 and EOC-315, is a small molecule inhibitor classified as an antineoplastic agent. It primarily functions as a multi-kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, and proto-oncogene protein c-Kit. Telatinib has gained attention for its potential therapeutic applications in treating several types of cancers, particularly gastric cancer, liver cancer, and esophageal cancer. It has been designated as an orphan drug due to its focus on rare diseases .
Telatinib's primary mechanism of action involves targeting specific tyrosine kinases, namely VEGFR2/3, PDGFRα, and c-Kit [, ]. These kinases are involved in signaling pathways that promote tumor growth and angiogenesis. By binding to the active sites of these kinases, Telatinib inhibits their activity, thereby hindering tumor cell proliferation and blood vessel formation, potentially starving the tumor and hindering its growth [].
The chemical structure of telatinib allows it to undergo various reactions typical of small molecule inhibitors. The primary mechanism involves competitive inhibition of the aforementioned receptors. For instance, telatinib binds to the ATP-binding site of receptor tyrosine kinases, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. The specific interactions can be summarized as follows:
Telatinib exhibits significant biological activity as a multi-targeted kinase inhibitor. Its primary actions include:
The synthesis of telatinib involves several steps, typically starting from simpler organic compounds. The general procedure includes:
Telatinib's primary applications are in oncology, particularly for:
Its role as a multi-targeted therapy allows it to be used in combination with other agents to enhance efficacy against resistant tumors .
Interaction studies have focused on telatinib's ability to enhance the effects of other chemotherapeutic agents. Notably:
Several compounds exhibit similar mechanisms or target profiles as telatinib. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sorafenib | Multi-targeted kinase inhibitor | Primarily targets Raf kinases |
Sunitinib | Tyrosine kinase inhibitor targeting multiple receptors | Strong activity against c-Kit |
Regorafenib | Multi-kinase inhibitor with a focus on angiogenesis | Effective against resistant tumors |
Pazopanib | Inhibits multiple receptor tyrosine kinases | Approved for renal cell carcinoma |
Telatinib is unique due to its specific targeting of both vascular endothelial growth factor receptors and platelet-derived growth factor receptors while also addressing multidrug resistance mechanisms in cancer treatment .
This comprehensive profile underscores telatinib's potential as a significant player in cancer therapeutics through its unique mechanisms and ongoing clinical evaluations.
The primary synthetic route documented for telatinib involves a multi-step process utilizing potassium hydroxide and 18-crown-6 ether in toluene as the key reagents [1]. The reaction is conducted at elevated temperatures between 83-87°C under vigorous stirring conditions. This method involves the coupling of an intermediate from Example 9, step 5 with Intermediate H in the presence of 18-crown-6 catalyst and potassium hydroxide powder [1]. The reaction mixture requires overnight stirring at the specified temperature range, followed by cooling to room temperature and subsequent workup procedures including water addition and filtration.
The process continues with acetonitrile suspension and reflux for 2 hours to ensure complete reaction and proper crystallization [1]. This traditional route demonstrates a yield of approximately 46%, which while moderate, provides sufficient material for research and early development purposes [1].
A more industrially viable synthetic approach has been developed specifically for telatinib mesylate production [3]. This method employs 2-methylamino carbonyl-4-picolinic acid ethyl ester as a key starting material and incorporates several process improvements for large-scale manufacturing [3]. The industrial process utilizes sodium borohydride as a reducing agent and methanesulfonic acid for salt formation, operating at more moderate temperatures of 40-60°C [3].
The industrial route demonstrates superior yield performance at 77%, making it significantly more economically attractive for commercial production [3]. This process has been specifically designed to address scalability concerns while maintaining product quality and purity standards required for pharmaceutical applications.
Additional synthetic methodologies have been explored, including palladium-catalyzed coupling reactions that operate at temperatures ranging from 85-105°C [4]. These approaches utilize various solvent systems including tetrahydrofuran, dimethylformamide, and acetonitrile, providing flexibility in process design and optimization [4].
The diversity of synthetic routes allows for process selection based on specific manufacturing requirements, raw material availability, and economic considerations [5]. Each route presents distinct advantages in terms of yield, scalability, and operational complexity.
Process optimization for telatinib manufacturing requires careful consideration of multiple critical parameters that directly impact product quality, yield, and economic viability [6] [7]. The transition from laboratory-scale synthesis to industrial production presents numerous technical challenges that must be systematically addressed.
Temperature control emerges as the most critical parameter affecting both yield and purity of the final product [1] [3]. The optimal temperature range for key synthetic steps has been established at 83-87°C for traditional routes and 40-60°C for industrial processes [1] [3]. Heat transfer limitations become particularly significant during scale-up, requiring enhanced mixing and temperature monitoring systems to maintain uniform reaction conditions [6].
Reaction time optimization reveals that 16-48 hours is typically required for complete conversion, though this parameter shows sensitivity to scale effects due to mass transfer considerations [7]. Solvent selection plays a crucial role, with toluene, acetonitrile, and dimethylformamide demonstrating optimal performance characteristics [1] [3]. However, solvent recovery and environmental considerations become increasingly important at industrial scale [7].
Catalyst loading optimization typically ranges from 1-5 mol%, requiring careful attention to homogeneous distribution throughout larger reaction volumes [7]. pH control within the range of 7.0-8.5 proves critical for maintaining reaction selectivity and product stability [8].
Agitation speed requirements increase from 200-500 rpm at laboratory scale to more complex mixing systems at industrial scale, necessitating detailed power requirement calculations and mixing efficiency studies [9]. Crystallization conditions require particularly careful optimization, as nucleation control becomes more challenging in larger vessels [10].
The implementation of design of experiments methodologies and statistical process control enables systematic optimization of these parameters while minimizing the number of experimental runs required [9]. Process analytical technology integration provides real-time monitoring capabilities essential for maintaining consistent product quality during scale-up [9].
Scale-up success depends heavily on equipment sizing, facility design, and raw material availability planning [11]. Equipment selection must consider not only current production requirements but also future capacity expansion needs [12]. Flexibility in manufacturing systems allows for adaptation to changing market demands and regulatory requirements [12].
Technology transfer protocols ensure that laboratory-developed processes can be successfully implemented at manufacturing scale with minimal revalidation requirements [12]. Direct technology transfer between similar equipment platforms reduces both cost and timeline risks associated with scale-up activities [12].
Analytical method development and validation for telatinib requires comprehensive testing protocols that ensure both identity confirmation and purity assessment throughout the manufacturing process [13]. The complex molecular structure of telatinib necessitates sophisticated analytical approaches to detect and quantify potential impurities and degradation products.
High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for telatinib assay determination [13]. The specification requires a minimum purity of 98.0% as determined by reverse-phase HPLC using validated gradient methods [13]. The chromatographic conditions typically employ C18 stationary phases with acetonitrile-water mobile phase systems containing appropriate pH modifiers [14].
Related substances analysis utilizes gradient HPLC methods with specifications limiting total impurities to 2.0% and individual impurities to 0.5% [15]. The method must demonstrate adequate resolution between telatinib and its known synthetic impurities and potential degradation products [15]. Method validation parameters including specificity, linearity, accuracy, precision, and robustness must meet international guidelines [14] [15].
Residual solvent analysis employs gas chromatography with headspace injection techniques to ensure compliance with International Council for Harmonisation Q3C guidelines [16]. Heavy metals testing utilizes inductively coupled plasma mass spectrometry with a specification limit of 20 ppm [13]. Water content determination employs Karl Fischer titration with a specification of ≤0.5% [13].
Crystal form identification and confirmation utilizes X-ray powder diffraction to ensure consistent polymorphic form [17]. Particle size analysis employs laser diffraction techniques with typical specifications requiring D50 values between 10-50 μm [13]. pH determination of solutions must fall within the range of 6.0-8.0 to ensure optimal stability and bioavailability characteristics [13].
Peak purity assessment using photodiode array detection provides additional assurance of analytical method specificity [18]. The purity angle must remain below the purity threshold value to confirm peak homogeneity [18]. Method robustness testing evaluates the impact of minor variations in chromatographic conditions on analytical results [15].
Forced degradation studies under stress conditions including acid, base, oxidative, thermal, and photolytic conditions help establish degradation pathways and confirm analytical method stability-indicating capability [15]. These studies provide crucial information for understanding potential impurity formation during manufacturing and storage [15].
Stability testing protocols for telatinib follow International Council for Harmonisation guidelines while addressing the specific chemical and physical characteristics of this tyrosine kinase inhibitor [19] [16]. The stability program encompasses both accelerated and real-time studies designed to establish appropriate storage conditions and shelf-life specifications.
Long-term stability testing at 25°C/60% relative humidity extends over 36 months with regular sampling intervals to monitor assay retention, impurity formation, and dissolution performance [16] [20]. The acceptance criterion requires maintenance of at least 95% assay value throughout the study period [19]. Intermediate stability testing at 30°C/65% relative humidity for 12 months provides additional data to support storage condition recommendations [16].
Accelerated stability testing at 40°C/75% relative humidity for 6 months serves as a predictor of long-term stability behavior [19] [16]. The accelerated conditions reveal potential degradation pathways and help establish degradation kinetics models [19]. A minimum of 90% assay retention is typically required under accelerated conditions [19].
Stress testing at 50°C for one month provides insight into thermal degradation pathways and helps identify potential degradation products that may form under extreme conditions [16]. Photostability testing following International Council for Harmonisation Q1B guidelines evaluates the impact of light exposure on chemical and physical stability [16].
Freeze-thaw cycle studies assess the impact of temperature fluctuations during storage and transportation [21]. Three freeze-thaw cycles between -20°C and room temperature evaluate both physical appearance changes and chemical stability [21]. Low temperature storage testing at -20°C for 6 months ensures stability under refrigerated conditions when required [21].
Humidity stress testing at 90% relative humidity for one month evaluates moisture sensitivity and potential for hydrolytic degradation [19]. Water content monitoring throughout these studies ensures that moisture uptake remains within acceptable limits [21]. The testing provides crucial data for container-closure system selection and packaging design [21].
Accelerated predictive stability studies represent an emerging approach that combines extreme temperature and humidity conditions over 3-4 week periods to predict long-term stability behavior [19]. These studies utilize modified Arrhenius equations to extrapolate degradation kinetics from accelerated conditions to normal storage conditions [19].
The accelerated predictive stability approach offers significant time savings compared to traditional International Council for Harmonisation protocols while providing reliable predictions of long-term stability [19]. The methodology requires careful validation against real-time data to ensure accuracy of predictions [19].
Excipient compatibility studies evaluate potential interactions between telatinib and pharmaceutical excipients used in final dosage forms [5]. These studies typically employ differential scanning calorimetry, Fourier transform infrared spectroscopy, and stability testing of drug-excipient mixtures [21].
Container-closure system compatibility testing ensures that packaging materials do not adversely affect product stability or introduce leachable compounds [21]. Migration studies and extractable/leachable assessments provide comprehensive evaluation of packaging system suitability [21].